molecular formula C14H22Hg B14128018 Di(hept-1-yn-1-yl)mercury CAS No. 89236-97-5

Di(hept-1-yn-1-yl)mercury

Cat. No.: B14128018
CAS No.: 89236-97-5
M. Wt: 390.92 g/mol
InChI Key: MDQDEQGMZKXQMV-UHFFFAOYSA-N
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Description

Di(hept-1-yn-1-yl)mercury is an organomercury compound with the formula Hg(C₇H₁₁)₂, where two hept-1-yn-1-yl groups are bonded to a central mercury atom. This compound is structurally characterized by its linear alkynyl chains, which confer unique reactivity and physicochemical properties. Organomercury compounds are historically significant in catalysis and organic synthesis, though their toxicity necessitates careful handling .

Properties

CAS No.

89236-97-5

Molecular Formula

C14H22Hg

Molecular Weight

390.92 g/mol

IUPAC Name

bis(hept-1-ynyl)mercury

InChI

InChI=1S/2C7H11.Hg/c2*1-3-5-7-6-4-2;/h2*3,5-7H2,1H3;

InChI Key

MDQDEQGMZKXQMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#C[Hg]C#CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(hept-1-yn-1-yl)mercury can be synthesized through the reaction of hept-1-yne with mercury(II) acetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

  • Dissolve mercury(II) acetate in an appropriate solvent, such as ethanol.
  • Add hept-1-yne to the solution.
  • Introduce sodium hydroxide to the mixture to facilitate the reaction.
  • Allow the reaction to proceed under controlled temperature and stirring conditions.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

While the industrial production of this compound is not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Di(hept-1-yn-1-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding hept-1-yne derivatives.

    Reduction: Reduction reactions can convert this compound to elemental mercury and hept-1-yne.

    Substitution: The compound can participate in substitution reactions where the hept-1-yn-1-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed

    Oxidation: Mercury(II) oxide and hept-1-yne derivatives.

    Reduction: Elemental mercury and hept-1-yne.

    Substitution: Compounds with new functional groups replacing the hept-1-yn-1-yl groups.

Scientific Research Applications

Di(hept-1-yn-1-yl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of di(hept-1-yn-1-yl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it can interfere with cellular signaling pathways and induce oxidative stress, contributing to its toxic effects.

Comparison with Similar Compounds

Dialkynyl Mercury Compounds

  • 4,4’-Di(hept-1-yn-1-yl)-1,1’-biphenyl: A zirconocene-coupling monomer with biphenyl-linked alkynyl groups. Unlike Di(hept-1-yn-1-yl)mercury, this compound lacks a mercury center, enabling applications in polymer synthesis without heavy metal toxicity .
  • Chloro(heptyl)mercury : A mercury compound with a single heptyl chain and chloride substituent. The absence of alkynyl groups reduces its reactivity in coupling reactions compared to this compound .

Other Organomercury Compounds

  • Dimethylmercury (Hg(CH₃)₂): A volatile neurotoxin with a 100% mercury content by mass.
  • Diphenylmercury (Hg(C₆H₅)₂) : Contains aromatic phenyl groups. Its higher melting point (258°C) compared to alkyne-based mercury compounds suggests greater crystallinity, whereas this compound’s linear chains likely result in lower melting points and oily consistency .

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Molecular Formula Mercury Content (%) Melting Point (°C) Solubility
This compound Hg(C₇H₁₁)₂ ~34 Not reported Likely low*
Dimethylmercury Hg(CH₃)₂ 100 - High (volatile)
Diphenylmercury Hg(C₆H₅)₂ 45 258 Low (crystalline)
Chloro(heptyl)mercury C₇H₁₅ClHg 61 Not reported Moderate
N-(hept-1-yn-1-yl)sulfonamides C₁₄H₂₁NO₂S 0 Oily consistency High (organic solvents)

*Inferred from insolubility of structurally complex organomercury compounds in deuterated solvents .

Toxicity and Environmental Impact

  • This compound’s toxicity profile is likely distinct from methylmercury (a neurotoxin) due to its bulky alkynyl groups, which may hinder cellular uptake. However, mercury speciation studies emphasize that all organomercury compounds pose bioaccumulation risks .
  • Compared to dimethylmercury (fatal at microliter exposures), this compound’s lower volatility and mercury content may reduce acute hazards, though chronic exposure remains a concern .

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